N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide
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Overview
Description
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C11H15N3O2S and a molecular weight of 253.32.
Preparation Methods
The synthesis of N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide typically involves the reaction of 1,5,6-trimethyl-1H-1,3-benzimidazole with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the molar ratios of reactants.
Chemical Reactions Analysis
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide can be compared with other similar compounds, such as:
N-(1,5,6-trimethyl-1H-benzo[d]imidazol-4-yl)methanesulfonamide: This compound shares a similar structure but may have different functional groups or substituents that affect its properties and applications.
Other benzimidazole derivatives: These compounds may have variations in the benzimidazole ring or different substituents, leading to differences in their chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(1,5,6-trimethylbenzimidazol-4-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7-5-9-11(12-6-14(9)3)10(8(7)2)13-17(4,15)16/h5-6,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDGMVDJHWBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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